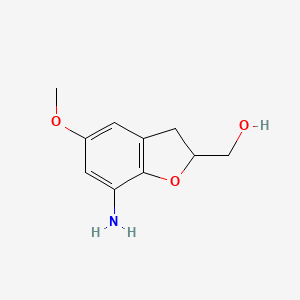
Ethyl (2,3-dichloro-4-formylphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE: is an organic compound with the molecular formula C10H8Cl2O4. It is an ester derivative, characterized by the presence of a formyl group and two chlorine atoms attached to a phenoxy ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE typically involves the esterification of 2-(2,3-dichloro-4-formylphenoxy)acetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.
化学反应分析
Types of Reactions:
Oxidation: ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-(2,3-dichloro-4-carboxyphenoxy)acetic acid.
Reduction: 2-(2,3-dichloro-4-hydroxyphenoxy)ethanol.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
科学研究应用
ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the formyl group and chlorine atoms can influence its binding affinity and specificity towards these targets.
相似化合物的比较
ETHYL 2-(2-FORMYLPHENOXY)ACETATE: Lacks the chlorine atoms, resulting in different reactivity and biological activity.
ETHYL 2-(2,4-DICHLOROPHENOXY)ACETATE: Similar structure but with chlorine atoms at different positions, affecting its chemical properties.
METHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE: The methyl ester analog, which may have different solubility and reactivity.
Uniqueness: ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE is unique due to the specific positioning of the chlorine atoms and the formyl group on the phenoxy ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
16861-23-7 |
|---|---|
分子式 |
C11H10Cl2O4 |
分子量 |
277.10 g/mol |
IUPAC 名称 |
ethyl 2-(2,3-dichloro-4-formylphenoxy)acetate |
InChI |
InChI=1S/C11H10Cl2O4/c1-2-16-9(15)6-17-8-4-3-7(5-14)10(12)11(8)13/h3-5H,2,6H2,1H3 |
InChI 键 |
IWZPFUFJILGFLC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=C(C(=C(C=C1)C=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13871841.png)


![Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate](/img/structure/B13871849.png)
![N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B13871851.png)
![5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13871857.png)



![3-[4-(2-Bromoacetyl)phenyl]propyl acetate](/img/structure/B13871886.png)
![(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13871894.png)

![2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine](/img/structure/B13871902.png)
